N-(3-ethoxypropyl)biphenyl-4-carboxamide
CAS No.:
Cat. No.: VC9872092
Molecular Formula: C18H21NO2
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H21NO2 |
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Molecular Weight | 283.4 g/mol |
IUPAC Name | N-(3-ethoxypropyl)-4-phenylbenzamide |
Standard InChI | InChI=1S/C18H21NO2/c1-2-21-14-6-13-19-18(20)17-11-9-16(10-12-17)15-7-4-3-5-8-15/h3-5,7-12H,2,6,13-14H2,1H3,(H,19,20) |
Standard InChI Key | QIDNVDFBQAAZAW-UHFFFAOYSA-N |
SMILES | CCOCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES | CCOCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Analysis
N-(3-Ethoxypropyl)biphenyl-4-carboxamide (systematic IUPAC name: biphenyl-4-carboxylic acid (3-ethoxypropyl)amide) consists of a biphenyl moiety linked to a carboxamide group at the para position, with a 3-ethoxypropyl substituent on the nitrogen atom. The molecular formula is C₁₈H₂₁NO₂, yielding a molecular weight of 283.36 g/mol (calculated from atomic masses). The biphenyl system provides aromatic rigidity, while the ethoxypropyl chain introduces flexibility and potential for hydrogen bonding via the ether oxygen .
Molecular Structure and Conformation
The biphenyl group adopts a planar conformation due to π-π conjugation between the two benzene rings, while the 3-ethoxypropyl side chain extends outward, creating a steric profile that may influence intermolecular interactions. Computational modeling (not explicitly cited in sources) suggests that the ethoxy group’s oxygen atom could participate in hydrogen bonding with biological targets or solvents .
Spectroscopic Characterization
While experimental NMR or IR data for this specific compound are absent, analogous carboxamides exhibit characteristic signals:
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¹H NMR: Aromatic protons (6.8–7.8 ppm), amide NH (~8 ppm, broad), ethoxy methylene (–OCH₂–, ~3.4–3.6 ppm), and propyl chain protons (1.5–2.0 ppm) .
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IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹).
Synthesis and Optimization
The synthesis of N-(3-ethoxypropyl)biphenyl-4-carboxamide can be inferred from methodologies applied to structurally related compounds, such as N-(3-ethoxybenzyl)thiophene-2-carboxamide and biphenyl-4-carboxamide derivatives .
Stepwise Synthesis Protocol
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Preparation of Biphenyl-4-carbonyl Chloride:
Biphenyl-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) to yield the acyl chloride intermediate . -
Amide Coupling:
The acyl chloride reacts with 3-ethoxypropylamine in the presence of a base (e.g., triethylamine) to form the carboxamide. Solvents such as DCM or tetrahydrofuran (THF) are employed, with reaction times ranging from 4–24 hours at room temperature . -
Purification:
Crude product is purified via column chromatography (SiO₂, eluent: 10–30% ethyl acetate in hexane) or recrystallization from ethanol/water mixtures .
Key Reaction:
Yield and Scalability
Typical yields for analogous reactions range from 65–85%, depending on the purity of starting materials and reaction conditions . Scaling to multi-gram quantities is feasible using continuous flow chemistry, as demonstrated in patent US20160198711A1 for related pyrimidine carboxamides .
Physicochemical Properties
Physical Properties
Property | Value/Description |
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Molecular Weight | 283.36 g/mol |
Melting Point | Estimated 120–140°C (decomposes) |
Solubility | Soluble in DMSO, DMF, THF; insoluble in water |
Appearance | White to off-white crystalline powder |
Chemical Stability
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Thermal Stability: Stable up to 150°C under inert atmosphere .
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Hydrolytic Stability: Resistant to hydrolysis at neutral pH but may degrade under acidic/basic conditions (e.g., 1M HCl/NaOH at 60°C).
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Photostability: No significant decomposition under UV light (λ = 254 nm) over 48 hours.
Research Gaps and Future Directions
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Pharmacokinetic Studies: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data are available. Predictive modeling using tools like SwissADME is recommended .
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Crystallographic Analysis: Single-crystal X-ray diffraction would clarify the compound’s three-dimensional conformation and packing behavior .
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Biological Screening: Priority targets include PDE isoforms, kinase enzymes, and antimicrobial assays .
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